L67 is a halogen-based derivative studied for its potential as an estrogen receptor alpha (ERα) inhibitor in breast cancer research. [] It is classified as a small molecule inhibitor due to its low molecular weight. [] L67 exhibits a high binding affinity to the ERα receptor, suggesting its potential as a targeted therapy for ERα-positive breast cancer. []
The molecular structure of L67 is characterized by the presence of halogen atoms, specifically bromine. [] This structural feature plays a crucial role in its interaction with the ERα receptor. [] Computational studies involving molecular docking, frontier molecular orbital analysis, molecular electrostatic potential mapping, and global chemical reactivity descriptor calculations have been employed to understand the structural properties of L67 and its binding interactions with ERα. []
L67 functions by binding to the active site of the ERα receptor. [] This binding event disrupts the normal functioning of ERα, which is crucial for the proliferation of breast cancer cells. [] The halogen atoms in L67 are believed to contribute significantly to its binding affinity through interactions such as halogen bonding. []
Computational analysis of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of L67 indicates favorable absorption characteristics and a good clearance rate. [] Additionally, L67 is predicted to be non-toxic based on AMES toxicity, skin sensitization, and hepatotoxicity assessments. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2